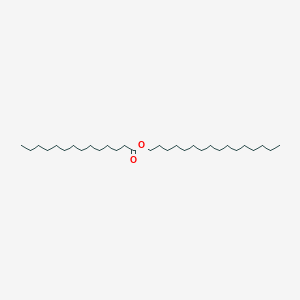![molecular formula C10H8ClF2NO B143561 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one CAS No. 131230-67-6](/img/structure/B143561.png)
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one: is a synthetic organic compound characterized by the presence of a chloromethylphenyl group and a difluoroazetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloromethylbenzene and 3,3-difluoroazetidin-2-one as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-chloromethylbenzene is reacted with 3,3-difluoroazetidin-2-one in the presence of a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (typically around 80-100°C) to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the reaction to larger volumes while maintaining the same reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Quality Control: Ensuring the consistency and quality of the final product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Employed in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloromethylphenyl)-4-methylbenzene-1-sulfonamide: Similar structure but contains a sulfonamide group instead of the difluoroazetidinone ring.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains a pyridine ring and different substituents.
2-Chloromethyl-4-methylquinazoline: Contains a quinazoline ring with different functional groups.
Uniqueness
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one is unique due to the presence of the difluoroazetidinone ring, which imparts specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
131230-67-6 |
|---|---|
Formule moléculaire |
C10H8ClF2NO |
Poids moléculaire |
231.62 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)phenyl]-3,3-difluoroazetidin-2-one |
InChI |
InChI=1S/C10H8ClF2NO/c11-5-7-3-1-2-4-8(7)14-6-10(12,13)9(14)15/h1-4H,5-6H2 |
Clé InChI |
XFNBRLSUCYVXKP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
SMILES canonique |
C1C(C(=O)N1C2=CC=CC=C2CCl)(F)F |
Key on ui other cas no. |
131230-67-6 |
Synonymes |
AA 231-1 AA231-1 CMPDF N-(2-chloromethylphenyl)-3,3-difluoroazetidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)










![Thieno[3,2-c]pyridine](/img/structure/B143518.png)

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
